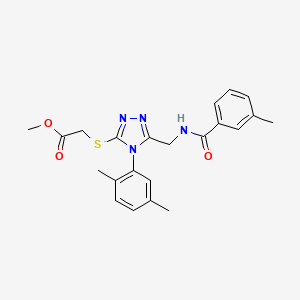
2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound featuring a complex molecular structure. It incorporates an ethoxy group, a piperazine ring, and a tetrazole moiety, reflecting a blend of chemical functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves several steps:
Formation of 1-(p-tolyl)-1H-tetrazole: : This step might involve the reaction of p-tolylamine with sodium azide and ammonium chloride under suitable conditions.
Synthesis of the piperazine derivative: : The subsequent step could involve the coupling of 1-(p-tolyl)-1H-tetrazole with a piperazine derivative in the presence of a suitable reagent.
Ethoxylation: : Finally, the ethoxylation reaction introduces the ethoxy group, completing the synthesis of the target molecule.
Industrial Production Methods
In an industrial setting, large-scale synthesis may employ continuous flow reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Industrial methods also involve process optimization to maximize yield and purity while minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo several types of chemical reactions:
Oxidation: : The compound may be oxidized, especially at the tolyl group, producing various oxidation products.
Reduction: : Reductive conditions might transform the ketone group to an alcohol.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions Used
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride could be used.
Substitution: : Typical reagents might include alkyl halides under basic conditions.
Major Products Formed
Oxidation: : Produces carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: : Yields alcohols from ketones.
Substitution: : Forms various substituted piperazines.
Applications De Recherche Scientifique
Chemistry
The compound is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules due to its reactive functional groups.
Biology and Medicine
In biological research, derivatives of this compound have been studied for their potential pharmacological properties, including antimicrobial and anticancer activities.
Industry
Industrial applications include the use of this compound as a building block in the synthesis of dyes, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action involves interactions with specific molecular targets, often through binding to receptor sites or enzymes. This can lead to modulation of biological pathways, resulting in therapeutic effects. The tetrazole moiety, for instance, may interact with biological receptors similarly to carboxylate groups, influencing cellular signaling processes.
Comparaison Avec Des Composés Similaires
2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can be compared to similar compounds such as:
1-(p-tolyl)-1H-tetrazole: : Shares the tetrazole and tolyl moieties but lacks the piperazine ring and ethoxy group.
Piperazine derivatives: : Compounds like 1-(4-(phenylmethyl)piperazin-1-yl)ethanone share the piperazine core but differ in attached groups.
The uniqueness of this compound lies in its combination of these distinct functional groups, providing diverse chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
2-ethoxy-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-3-25-13-17(24)22-10-8-21(9-11-22)12-16-18-19-20-23(16)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBFUGQOZWDEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(morpholin-4-yl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}ethan-1-one](/img/structure/B2912655.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2912659.png)

![2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2912661.png)
![9-(4-fluorophenyl)-1-methyl-3-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2912664.png)


![N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2912667.png)
![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2912668.png)

![1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2912674.png)

